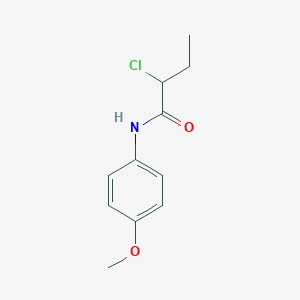

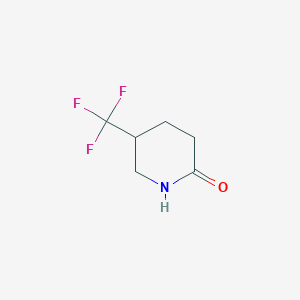

![molecular formula C10H18N2O2 B1355730 Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 208837-83-6](/img/structure/B1355730.png)

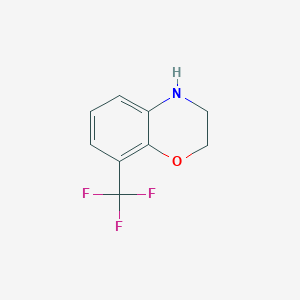

Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis pathway for Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the protection of the amine group, followed by the formation of the bicyclic ring system, and then the deprotection of the amine group. The tert-butyl group is introduced as a protecting group for the carboxylic acid group to prevent unwanted reactions during the synthesis process.Molecular Structure Analysis

The molecular structure of Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is represented by the InChI code:1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3 . This compound is a chiral molecule, which allows it to interact with other chiral molecules in a specific way. Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.27 . It is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用

Synthesis of Heteroaryl-Substituted Pyrazolo[1,5-a]pyridines

This compound serves as a reagent in synthesizing heteroaryl-substituted pyrazolo[1,5-a]pyridines . These are important for their potential use as RET inhibitors, which have applications in pharmaceutical compositions aimed at treating cancers.

Intermediate for Biotin Derivatives

It acts as a key intermediate in the synthesis of biotin derivatives . Biotin is a water-soluble vitamin that plays a crucial role in the metabolic cycle, particularly in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids.

Organic Synthesis

The tert-butyl group in this compound makes it a valuable building block in organic synthesis . Its structure is used to introduce steric bulk or to protect nearby functional groups during reaction sequences.

Development of RET Inhibitors

As mentioned earlier, its use in the development of RET inhibitors is significant . RET is a receptor tyrosine kinase involved in cell growth and differentiation, and its inhibitors are being researched for therapeutic applications.

Chemical Education and Research

Due to its unique structure, it is used in chemical education to demonstrate the synthesis and reactivity of azabicyclo compounds . It also finds use in research laboratories for method development and reaction optimization.

Material Science

In material science, this compound can be used to modify surfaces or create new polymeric materials with specific properties due to its reactive amino group .

Life Science Research

In life sciences, it may be used to study enzyme-substrate interactions or to develop new biochemical assays based on its bicyclic structure .

Environmental Testing

Its derivatives could be used in environmental testing to detect the presence of certain contaminants or to study degradation pathways .

作用機序

Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate has been found to bind to certain enzymes, such as cytochrome P450, and inhibit their activity.

Safety and Hazards

特性

IUPAC Name |

tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWZMHWHRBGMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585531 |

Source

|

| Record name | tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

CAS RN |

208837-83-6 |

Source

|

| Record name | tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

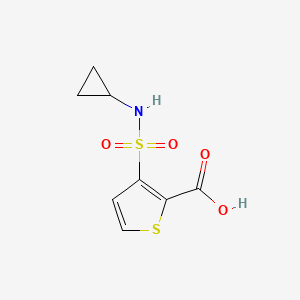

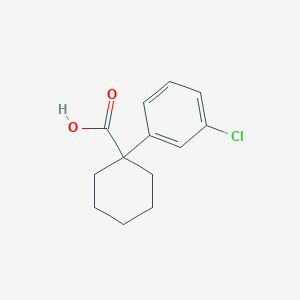

![4-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1355690.png)

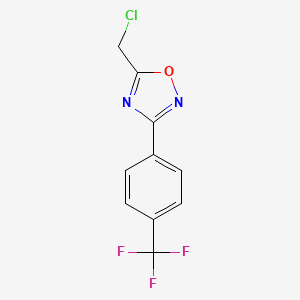

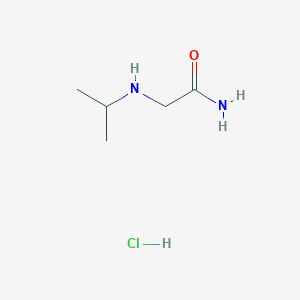

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)

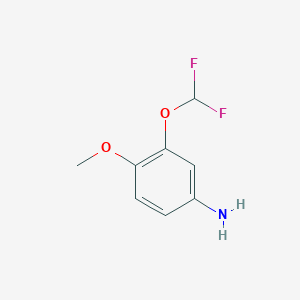

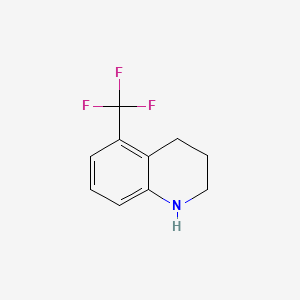

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)